molecular formula C15H13N5O2S B2731523 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1797698-35-1

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2731523
CAS No.: 1797698-35-1
M. Wt: 327.36
InChI Key: ISIFTSQXTQLNOZ-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C15H13N5O2S and its molecular weight is 327.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound is synthesized as part of the development of new heterocyclic compounds derived from Schiff bases. Research conducted by Al-Sultani (2017) explored the synthesis of various tetrazole, imidazolinone, thiazolidinone, and oxazepine derivatives, including structures similar to the compound . These compounds were evaluated for their biological activity, notably against bacterial strains, showcasing their potential in antibacterial applications (Al-Sultani, 2017).

Potential in Antitumor and Antibacterial Agents

A study by Palkar et al. (2017) involved the design, synthesis, and evaluation of novel analogs of pyrazol-5-one derivatives, which included structures related to the specified compound. These were assessed for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, and found to be effective at non-cytotoxic concentrations. This suggests potential applications in developing new antibacterial agents (Palkar et al., 2017).

Application in Nonpeptide Angiotensin II Receptor Antagonists

Research into benzimidazole derivatives, such as the compound , has revealed their effectiveness as nonpeptide angiotensin II receptor antagonists. Studies like those by Kohara et al. (1996) have demonstrated the potential of these compounds in treating hypertension, indicating a significant therapeutic application in cardiovascular diseases (Kohara et al., 1996).

Development of Antifungal and Antitubercular Agents

Mhaske et al. (2011) explored the synthesis of thiazole derivatives, closely related to the specified compound, and evaluated their antimicrobial activities. The study highlighted the potential of these compounds in developing antifungal and antitubercular agents, contributing to the treatment of various infectious diseases (Mhaske et al., 2011).

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-13(8-3-4-9-11(6-8)18-7-17-9)20-15-19-10-2-1-5-16-14(22)12(10)23-15/h3-4,6-7H,1-2,5H2,(H,16,22)(H,17,18)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIFTSQXTQLNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.